molecular formula C6H5N4NaO B13749638 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt CAS No. 38299-08-0

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt

Cat. No.: B13749638
CAS No.: 38299-08-0
M. Wt: 172.12 g/mol
InChI Key: SCUXDVHDVBHAIH-UHFFFAOYSA-M
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-alkyl-3,5-diamino-1,2,4-triazoles with pentane-2,4-dione or 1,1,3,3-tetramethoxypropane . The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . This method is eco-friendly and reduces reaction times significantly.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . The compound binds to the active site of COX-2, preventing the formation of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt apart is its specific structure that allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and other fields.

Properties

CAS No.

38299-08-0

Molecular Formula

C6H5N4NaO

Molecular Weight

172.12 g/mol

IUPAC Name

sodium;5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

InChI

InChI=1S/C6H6N4O.Na/c1-4-2-5(11)10-6(9-4)7-3-8-10;/h2-3,11H,1H3;/q;+1/p-1

InChI Key

SCUXDVHDVBHAIH-UHFFFAOYSA-M

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)[O-].[Na+]

Origin of Product

United States

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